molecular formula C14H16N2 B14404822 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile CAS No. 86254-44-6

3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile

Cat. No.: B14404822
CAS No.: 86254-44-6
M. Wt: 212.29 g/mol
InChI Key: SYEOCIJUQRDNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile is a complex organic compound belonging to the benzazocine family. This compound is characterized by its unique structural framework, which includes a benzene ring fused to an azocine ring, with additional methyl and nitrile substituents. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the Beckmann rearrangement of oximes, followed by hydrolysis and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both methyl and nitrile groups enhances its versatility in synthetic and medicinal chemistry.

Properties

CAS No.

86254-44-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3,6-dimethyl-2,4-dihydro-1H-3-benzazocine-2-carbonitrile

InChI

InChI=1S/C14H16N2/c1-11-7-8-16(2)13(10-15)9-12-5-3-4-6-14(11)12/h3-7,13H,8-9H2,1-2H3

InChI Key

SYEOCIJUQRDNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(C(CC2=CC=CC=C12)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.